molecular formula C12H17NO2 B2454095 Ethyl 2-[(2-phenylethyl)amino]acetate CAS No. 54608-35-4

Ethyl 2-[(2-phenylethyl)amino]acetate

Cat. No.: B2454095
CAS No.: 54608-35-4
M. Wt: 207.273
InChI Key: ADVKOLZYLWXQSH-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-phenylethyl)amino]acetate is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-[(2-phenylethyl)amino]acetate can be synthesized through a reaction between ethyl bromoacetate and 2-phenylethylamine. The reaction typically occurs in the presence of a base such as sodium carbonate or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-phenylethyl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[(2-phenylethyl)amino]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[(2-phenylethyl)amino]acetate involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its applications in various fields of research and industry highlight its versatility and importance .

Biological Activity

Ethyl 2-[(2-phenylethyl)amino]acetate is an organic compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. Its unique structure, which includes an ethyl ester group and a phenylethylamine moiety, contributes to its reactivity and interaction with various biological targets. This article explores the compound's biological activities, mechanisms of action, and potential applications based on diverse research findings.

Structural Characteristics

This compound has the molecular formula C12H17NO2C_{12}H_{17}NO_2 and a molecular weight of approximately 207.27 g/mol. The presence of a chiral center in its structure enhances its biological activity, making it a subject of interest for various studies.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound has been shown to interact with different enzymes, influencing metabolic pathways related to amino acid metabolism. It modulates the activity of aminotransferases, which are crucial for amino acid transfer processes.
  • Cell Signaling Modulation : Research indicates that the compound can affect cell signaling pathways and gene expression, impacting cellular functions such as proliferation and differentiation.
  • Receptor Binding : this compound acts as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to either inhibition or activation of enzyme functions depending on the target involved.

Biological Activities

The compound exhibits various biological activities that have been documented in scientific literature:

  • Antiproliferative Effects : Studies have shown that this compound possesses antiproliferative properties against cancer cell lines. For instance, it demonstrated significant inhibitory effects on HeLa cells with IC50 values ranging from 1.1 to 4.7 μM depending on structural modifications .
  • Protease Inhibition : The compound has been found to inhibit protease activities, suggesting its potential role in regulating protein degradation pathways.
  • Gene Expression Modulation : this compound influences gene expression related to cell growth and differentiation, indicating its potential therapeutic applications in cancer treatment.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-aminoacetateLacks phenylethyl groupDifferent chemical properties due to absence of aromatic ring
Ethyl 2-aminoacetateSimilar structure but without phenylethyl groupLess complex interactions compared to this compound
Ethyl (S)-2-(1-phenylethylamino)acetateStereoisomeric formDifferent biological activity due to stereochemistry

The structural features of this compound enhance its reactivity and biological activity compared to other amino acid derivatives, making it a valuable candidate for further research.

Case Studies and Research Findings

Recent studies have explored the biological activities of this compound:

  • Anticancer Properties : In vitro studies demonstrated that this compound effectively inhibits the growth of various cancer cell lines, including K562 cells, with IC50 values as low as 0.70 μM . The mechanism involves inducing apoptosis in cancer cells, highlighting its potential as an anticancer agent.
  • Pharmacological Applications : The compound has been investigated for its potential therapeutic properties in treating conditions related to amino acid metabolism disorders. Its ability to modulate enzymatic activities makes it a candidate for drug development.
  • Toxicological Profile : Safety assessments indicate that this compound exhibits low toxicity at therapeutic concentrations, making it suitable for further pharmacological exploration .

Properties

IUPAC Name

ethyl 2-(2-phenylethylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-15-12(14)10-13-9-8-11-6-4-3-5-7-11/h3-7,13H,2,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVKOLZYLWXQSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-phenylethylamine (3.0 g, 24.8 mmol) in DMF (30 ml) was added ethyl bromoacetate (3.0 ml, 27.3 mmol) at 5° C. Then triethylamine (4.15 ml, 29.8 mmol) was added thereto at the same temperature. After stirring the resulting mixture at room temperature for 18 hours, the reaction mixture was diluted with EtOAc, washed with water and brine successively, dried over magnesium sulfate, and evaporated in vacuo. The residue was purified by silica gel column chromatography (methylene chloride:MeOH, 20:1) to give ethyl phenethylaminoacetate (1.87 g, 37%) as an oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.15 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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